molecular formula C19H19F3N6O B2538057 6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097917-52-5

6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Katalognummer B2538057
CAS-Nummer: 2097917-52-5
Molekulargewicht: 404.397
InChI-Schlüssel: SQNIYXLUWKLRMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound of interest, 6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, is a heterocyclic compound that appears to be related to a class of compounds with potential pharmacological activities. The papers provided discuss various synthetic routes and biological evaluations of related pyrazolyl-pyridazine derivatives, which are of interest due to their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves cycloaddition reactions and subsequent condensations. For instance, one paper describes the cycloaddition of pyridine N-imine with alkylated precursors, followed by condensation with hydrazine to access 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . Another paper outlines the synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives, which are synthesized through pathways that include the combination of pyrazolyl-pyridazine moieties with other heterocyclic rings . Additionally, the synthesis of 6-aryl-4-pyrazol-1-yl-pyridazin-3-one derivatives is described, involving reactions with various reagents to yield a range of substituted products .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of pyrazolyl and pyridazine rings. The tautomeric structures of the synthesized compounds, such as 3-oxopyridazine and 5-thioxo-1,3,4-oxadiazole rings, are also discussed, indicating the possibility of structural isomerism . The presence of substituents on the pyridazine ring can significantly influence the molecular conformation and, consequently, the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions. For example, 6-aryl-4-pyrazol-1-yl-pyridazin-3-one reacts with a mixture of PCl5 and POCl3 to yield chloropyridazine derivatives, which can further react to form different products . The versatility of these compounds is further demonstrated by their ability to react with a range of reagents, including hydrazine hydrate, acetylenic ketones, esters, and various chlorides, to yield a diverse array of adducts .

Physical and Chemical Properties Analysis

While the papers do not provide explicit details on the physical and chemical properties of the specific compound , they do provide insights into the properties of closely related compounds. For instance, the synthesized compounds exhibit plant growth stimulant activity, and the most active compounds have been selected for further studies and field trials . The electrochemical synthesis of related compounds is also noted to proceed under milder conditions and with higher yields compared to chemical base-catalyzed reactions .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research has identified derivatives of 6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one as potential anticancer agents. For example, the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has been explored, with these compounds demonstrating significant antitumor activity in mice through their role as mitotic inhibitors. This pathway offers routes for the development of congeners with enhanced biological activities (C. Temple, J. Rose, R. Comber, G. Rener, 1987).

Antimicrobial and Antioxidant Activities

A series of novel pyridine and fused pyridine derivatives, starting from a compound structurally related to 6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, have been synthesized and shown to exhibit antimicrobial and antioxidant activities. These findings suggest potential applications in developing new therapeutic agents (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018).

Synthesis and Structural Analysis

Research into the structural properties and transformation products of related heterocyclic compounds highlights the stability and reactivity of these molecules, providing valuable information for their application in synthetic chemistry and drug design. For instance, studies on the tautomerism and structural transformation of pyrazolo-[4,3-c]pyridin-3-ones in crystal and solution offer insights into their potential use in developing new pharmaceuticals (A. Gubaidullin, V. N. Nabiullin, S. Kharlamov, B. I. Buzykin, 2014).

Molecular Docking and Drug Development

Further, the compound's derivatives have been subjected to in silico molecular docking screenings, revealing moderate to good binding energies with target proteins. This suggests their potential as leads in drug development, particularly in addressing diseases through specific protein interactions (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018).

Eigenschaften

IUPAC Name

6-pyrazol-1-yl-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O/c20-19(21,22)15-2-3-16(23-12-15)26-10-6-14(7-11-26)13-28-18(29)5-4-17(25-28)27-9-1-8-24-27/h1-5,8-9,12,14H,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNIYXLUWKLRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.